1H-Imidazole, 1-(3,3-diphenylpropyl)-
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Overview
Description
1H-Imidazole, 1-(3,3-diphenylpropyl)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 1-(3,3-diphenylpropyl)- typically involves the alkylation of imidazole with 3,3-diphenylpropyl halides. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction conditions are generally mild, with temperatures ranging from room temperature to 80°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using in-line analytical techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-(3,3-diphenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride in DMF.
Major Products:
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-alkylated imidazole derivatives.
Scientific Research Applications
1H-Imidazole, 1-(3,3-diphenylpropyl)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including as an antifungal, antibacterial, and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-(3,3-diphenylpropyl)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The 3,3-diphenylpropyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and cell membranes .
Comparison with Similar Compounds
- 1H-Imidazole, 1-(3-hydroxypropyl)-
- 1H-Imidazole, 1-(3-aminopropyl)-
- 1H-Imidazole, 1-(3-methylpropyl)-
Comparison: 1H-Imidazole, 1-(3,3-diphenylpropyl)- is unique due to the presence of the bulky 3,3-diphenylpropyl group, which significantly alters its chemical and physical properties compared to other imidazole derivatives. This group enhances the compound’s stability, lipophilicity, and ability to interact with hydrophobic regions, making it more effective in certain applications .
Properties
CAS No. |
212756-26-8 |
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Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-(3,3-diphenylpropyl)imidazole |
InChI |
InChI=1S/C18H18N2/c1-3-7-16(8-4-1)18(17-9-5-2-6-10-17)11-13-20-14-12-19-15-20/h1-10,12,14-15,18H,11,13H2 |
InChI Key |
QMOGLEYHFHJWLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCN2C=CN=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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